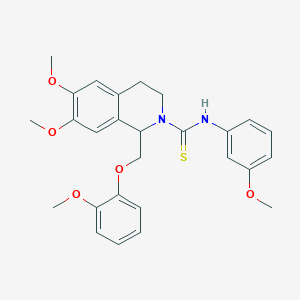
Methyl 4-aminobut-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-aminobut-2-ynoate is an organic compound with the molecular formula C5H7NO2. It is a derivative of butynoic acid, featuring an amino group at the fourth position and a methyl ester group at the second position of the butyne chain. This compound is of interest due to its unique structure, which combines an alkyne with an amino group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-aminobut-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 4-aminobut-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the reaction of 4-aminobut-2-yn-1-ol with methanol and a dehydrating agent like thionyl chloride or phosphorus trichloride. This method also requires refluxing to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-aminobut-2-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The compound can be reduced to form saturated or partially saturated derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, imides, or other nitrogen-containing compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Acyl chlorides, anhydrides, or isocyanates
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Saturated or partially saturated derivatives
Substitution: Amides, imides, ureas
Wissenschaftliche Forschungsanwendungen
Methyl 4-aminobut-2-ynoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving amino and alkyne groups.
Medicine: It may be explored for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 4-aminobut-2-ynoate depends on its specific application. In chemical reactions, the alkyne group can undergo addition reactions, while the amino group can participate in nucleophilic substitution. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-aminobut-2-ynoate can be compared with other similar compounds such as:
Methyl 4-aminobut-2-enoate: This compound has a double bond instead of a triple bond, making it less reactive in certain addition reactions.
Methyl 4-aminobutanoate: This saturated analogue lacks the alkyne group, resulting in different reactivity and applications.
Ethyl 4-aminobut-2-ynoate: The ethyl ester variant has similar reactivity but different physical properties due to the longer alkyl chain.
This compound is unique due to its combination of an alkyne and an amino group, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
IUPAC Name |
methyl 4-aminobut-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-8-5(7)3-2-4-6/h4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVRHGXLAUAWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2603664.png)

![[2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride](/img/structure/B2603668.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2603671.png)
![1-{[4-(3-methylbenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2603672.png)

![rac-(1R,4R,5R)-1-(4-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2603675.png)
![Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2603680.png)
![Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2603681.png)
![[4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603682.png)
![N-(3,4-dichlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2603683.png)


![(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2603686.png)
